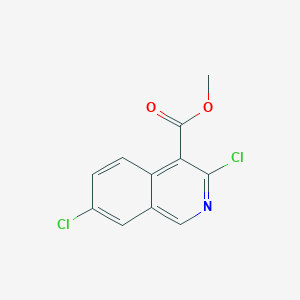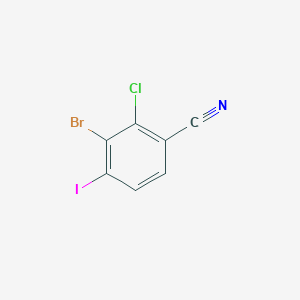![molecular formula C24H18Br2N2O2 B13654582 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide is a compound with the molecular formula C24H18N2O2+2. It is a member of the bipyridinium family, which is known for its applications in various fields such as materials science, chemistry, and biology.
Preparation Methods
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide typically involves the reaction of 4,4’-bipyridine with 4-formylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl groups into alcohols or other functional groups.
Scientific Research Applications
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks and other complex organic structures.
Biology: The compound’s ability to form stable complexes makes it useful in biological studies, particularly in the development of drug delivery systems.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable and biocompatible complexes.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the bipyridinium core, which can interact with other molecules through π-π interactions and hydrogen bonding. These interactions enable the compound to act as a linker in the formation of covalent organic frameworks and other complex structures .
Comparison with Similar Compounds
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium bromide can be compared with other similar compounds such as:
4,4’-Bipyridine: While 4,4’-bipyridine is a simpler molecule, it lacks the formyl groups that provide additional reactivity and functionality.
1,1’-Bis(4-methoxyphenyl)-[4,4’-bipyridine]-1,1’-diium bromide:
1,1’-Bis(4-hydroxyphenyl)-[4,4’-bipyridine]-1,1’-diium bromide:
Properties
Molecular Formula |
C24H18Br2N2O2 |
|---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde;dibromide |
InChI |
InChI=1S/C24H18N2O2.2BrH/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24;;/h1-18H;2*1H/q+2;;/p-2 |
InChI Key |
YYSBATKSJWTJIT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


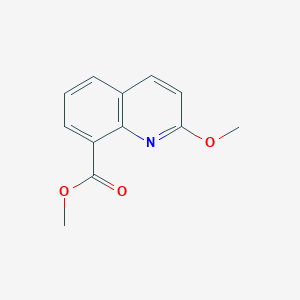
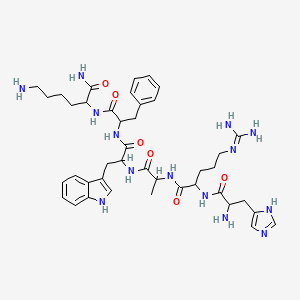
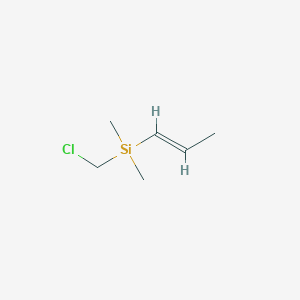
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
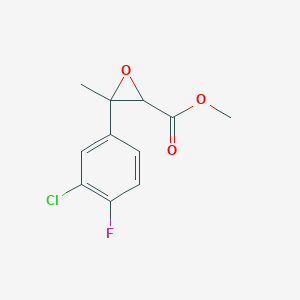
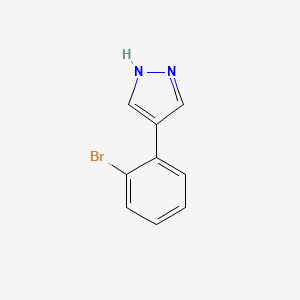
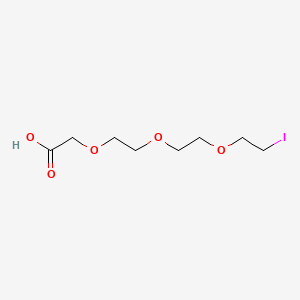
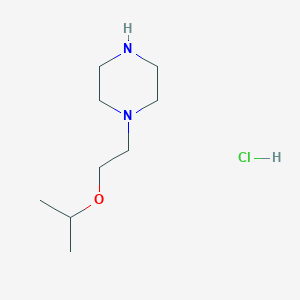
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
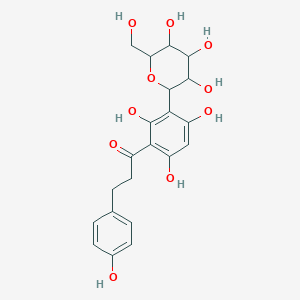
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
